Carminic acid Carminic acid Carminic acid appears as dark purplish-brown mass or bright red or dark red powder. Darkens at 248 °F. Deep red color in water. Yellow to violet in acidic aqueous solutions. (NTP, 1992)
Carminic acid is a tetrahydroxyanthraquinone that is that is 1,3,4,6-tetrahydroxy-9,10-anthraquinone substituted by a methyl group at position 8, a carboxy group at position 7 and a 1,5-anhydro-D-glucitol moiety at position 2 via a C-glycosidic linkage. It is a natural dye isolated from several insects such as Dactylopius coccus. It has a role as an animal metabolite and a histological dye. It is a tetrahydroxyanthraquinone, a monocarboxylic acid and a C-glycosyl compound. It is a conjugate acid of a carminate(2-).
Coloring matter from the insect Coccus cacti L. It is used in foods, pharmaceuticals, toiletries, etc., as a dye, and also has use as a microscopic stain and biological marker.
Brand Name: Vulcanchem
CAS No.: 1260-17-9
VCID: VC21329992
InChI: InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21+/m1/s1
SMILES: CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
Molecular Formula: C22H20O13
Molecular Weight: 492.4 g/mol

Carminic acid

CAS No.: 1260-17-9

Cat. No.: VC21329992

Molecular Formula: C22H20O13

Molecular Weight: 492.4 g/mol

* For research use only. Not for human or veterinary use.

Carminic acid - 1260-17-9

CAS No. 1260-17-9
Molecular Formula C22H20O13
Molecular Weight 492.4 g/mol
IUPAC Name 3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid
Standard InChI InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21+/m1/s1
Standard InChI Key DGQLVPJVXFOQEV-JNVSTXMASA-N
Isomeric SMILES CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
SMILES CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
Canonical SMILES CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
Colorform Red monoclinic prisms from aqueous methanol
Dark, purplish-brown mass or bright-red powder
Deep red color in water; yellow to violet in acid solutions
Melting Point Decomposes at 277 °F (NTP, 1992)
136 °C (decomposes)
No distinct melting point; darkens at 120 °C

Chemical Identity and Structural Characteristics

Carminic acid (C₂₂H₂₀O₁₃) is classified as an anthracenecarboxylic acid, containing a carboxylic acid group attached to an anthracene ring system. Its IUPAC name is 3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-9,10-dihydroanthracene-2-carboxylic acid, though it is also known as 7-glucopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid . It is registered with CAS number 1260-17-9 and is listed as C.I. Natural Red 4 or C.I. 75470 in the color industry .

The molecular structure of carminic acid consists of an anthraquinone core with multiple hydroxyl groups, a methyl group, a carboxylic acid group, and a glucose moiety. This complex structure gives the compound its characteristic red color and other distinctive properties.

Physical and Chemical Properties

Carminic acid exhibits various physical and chemical properties that influence its behavior and applications. These properties are summarized in Table 1.

PropertyValue/Description
Molecular FormulaC₂₂H₂₀O₁₃
Molecular Weight492.39 g/mol
AppearanceDark red or purple-red solid/powder
Melting Point120-136°C (decomposes)
Boiling PointDecomposes before boiling
Solubility in Water0.13 g/100 mL at 25°C; 1.298 g/L
pH1.6 (10g/L, H₂O, 20°C)
pH Range4.8 - 6.2
Optical Rotation[α]₁₅₆₅₄ +51.6° (water); [α]₂₀/D +3.1°, c = 1 in H₂O
Density1.4504 (estimate); Bulk density: 490 kg/m³
Refractive Index1.6000 (estimate)
pKa Values3.39, 5.78, 8.35, 10.27, 11.51

Table 1: Physical and Chemical Properties of Carminic Acid

Spectroscopic Characteristics

Carminic acid has distinctive spectroscopic properties that are useful for its identification and quantification. The UV-visible absorption spectra vary depending on the pH and solvent conditions, as detailed in Table 2.

ConditionAbsorption Maximum (λmax)Extinction Coefficient (ε)
Water500 nm6800
0.02 N HCl490-500 nm5800
0.0001 N NaOH540 nm3450

Table 2: UV-Visible Spectroscopic Properties of Carminic Acid

The compound exhibits color variations based on pH, appearing deep red in aqueous solutions and yellow to violet in acidic solutions . This pH-dependent color profile is an important characteristic for its applications as a colorant.

Natural Sources and Traditional Production

Biological Sources

Carminic acid occurs naturally in several species of scale insects, serving as a deterrent to predators. The primary sources include:

  • Dactylopius coccus (Mexican cochineal)

  • Armenian cochineal

  • Polish cochineal

Among these, D. coccus is the most commercially significant source of carminic acid . These scale insects produce the compound as part of their natural defense mechanism.

Traditional Extraction and Production

The traditional production of carminic acid has remained largely unchanged for centuries and involves several steps:

  • Cultivation of host cacti (primarily Opuntia species) for the scale insects

  • Harvesting of the insects, primarily female specimens which contain higher concentrations of the pigment

  • Drying the insects

  • Crushing and extraction processes

  • Purification by removing insect fragments and washing the product

Current industrial production is estimated to be approximately 800 tons per year, with major production facilities located in Peru, the Canary Islands, Chile, and Mexico . This production method is labor-intensive and subject to fluctuations based on weather conditions and other environmental factors.

Modern Biosynthetic Approaches

Heterologous Production in Aspergillus nidulans

Recent research has focused on developing alternative production methods for carminic acid using biotechnology. In 2018, researchers demonstrated the first proof-of-concept for heterologous microbial production of carminic acid in Aspergillus nidulans . This approach involves the development of a semi-natural biosynthetic pathway.

The biosynthetic process in A. nidulans consists of several key steps:

  • Formation of a non-reduced linear octaketide by a plant type III polyketide synthase (PKS)

  • Folding of this precursor into flavokermesic acid anthrone (FKA) by a cyclase and aromatase from a bacterial type II PKS system

  • Oxidation of FKA to flavokermesic acid and kermesic acid by endogenous A. nidulans monooxygenases

  • Conversion to dcII and carminic acid by the Dactylopius coccus C-glucosyltransferase DcUGT2

This represents an important advancement toward industrial-scale production of carminic acid via liquid-state fermentation using microbial cell factories .

Production in Engineered Escherichia coli

In 2021, researchers reported the complete biosynthesis of carminic acid from glucose in engineered Escherichia coli . This approach involved:

  • Optimization of type II polyketide synthase machinery from Photorhabdus luminescens

  • Co-expression of the cyclases ZhuI and ZhuJ from Streptomyces sp. R1128

  • Identification and enhancement of two key enzymes:

    • Aklavinone 12-hydroxylase (DnrF) from Streptomyces peucetius for hydroxylation

    • C-glucosyltransferase (GtCGT) from Gentiana triflora for C-glucosylation

Through homology modeling, docking simulations, and metabolic engineering, the researchers achieved a production level of 0.63 ± 0.02 mg/L of carminic acid from glucose in fed-batch fermentation . While these yields are currently low compared to traditional production methods, they represent a significant advancement in sustainable biotechnology for carminic acid production.

Biosynthetic Pathway and Enzyme Engineering

Biochemical Pathway

The biosynthetic pathway for carminic acid production involves several enzymatic steps. In the engineered E. coli system, key steps include:

  • Formation of a polyketide backbone

  • Cyclization and aromatization to form the anthraquinone structure

  • Hydroxylation of flavokermesic acid

  • C-glucosylation to produce carminic acid

Researchers have identified specific enzymes for each step and optimized their performance through protein engineering.

Enzyme Optimization

The 2021 study on E. coli production systems revealed that enzyme optimization was crucial for improving carminic acid yields. Through homology modeling and docking simulations, researchers developed mutant enzymes with 2-5 fold enhanced conversion efficiencies . Notably, the mutant C-glucosyltransferase (GtCGT) demonstrated versatility beyond carminic acid production, as evidenced by its successful application in producing aloesin from Aloe vera.

These enzyme engineering approaches represent a promising direction for improving the efficiency and economic viability of biosynthetic carminic acid production.

Applications and Regulatory Status

Industrial Applications

Carminic acid has several important applications:

  • Food colorant (E120) - widely used in beverages, confectionery, and processed foods

  • Cosmetic ingredient - used in lipsticks, blushes, and other makeup products

  • Textile dye - particularly for wool and silk

  • Microscopy stain - used in biological research

  • pH indicator - due to its color changes in different pH environments

Derivatives and Related Products

The primary commercial derivative of carminic acid is carmine, an aluminum calcium lake of the acid. Carmine appears as bright-red, light pieces that can be easily reduced to powder. It is practically insoluble in cold water or dilute acids but partially soluble in hot water. It dissolves in solutions of alkali hydroxides or their carbonates, giving deep red solutions, and is also soluble in borax .

Comparison with Alternative Production Methods

Traditional vs. Biosynthetic Production

Table 3 presents a comparison between traditional and modern biosynthetic production methods for carminic acid.

ParameterTraditional Insect-based ProductionHeterologous A. nidulansEngineered E. coli
ScaleIndustrial (800 tons/year)LaboratoryLaboratory
YieldHighModerateLow (0.63 mg/L)
Resource RequirementsLand, water, cacti, insectsGrowth media, controlled conditionsGrowth media, controlled conditions
Production TimeMonthsDaysDays
ScalabilityLimited by environmental factorsPotentially highPotentially high
Environmental ImpactModerate to highLowLow
Production StabilityVariable (weather-dependent)ConsistentConsistent

Table 3: Comparison of Carminic Acid Production Methods

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